molecular formula C16H16N2O4 B4119482 3-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzoic acid

3-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzoic acid

Cat. No. B4119482
M. Wt: 300.31 g/mol
InChI Key: QOGBLAMLNVFIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzoic acid, also known as MMPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMPI is a member of the benzoic acid family and is primarily used as an inhibitor of matrix metalloproteinases (MMPs).

Mechanism of Action

3-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzoic acid inhibits the activity of MMPs by binding to the active site of the enzyme, thereby preventing the breakdown of extracellular matrix proteins. This leads to a reduction in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the reduction of tumor cell proliferation. This compound has also been shown to have anti-inflammatory effects, as MMPs are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzoic acid in lab experiments is its specificity for MMPs, which allows for targeted inhibition of these enzymes. However, one limitation is that MMPs are involved in a variety of physiological processes, and the inhibition of these enzymes may have unintended consequences.

Future Directions

There are several future directions for research on 3-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzoic acid, including the development of more potent and selective inhibitors, the investigation of the role of MMPs in other physiological processes, and the development of this compound-based therapies for cancer and other diseases. Additionally, research is needed to better understand the potential side effects of this compound and to develop strategies to mitigate these effects.
In conclusion, this compound is a promising compound with potential therapeutic applications in the field of cancer research. While there are still many questions to be answered regarding its mechanisms of action and potential side effects, the continued research on this compound is likely to lead to new insights and treatments for cancer and other diseases.

Scientific Research Applications

3-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzoic acid has been extensively studied for its potential therapeutic applications, including its use as an anti-cancer agent. MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, which play a critical role in tumor invasion and metastasis. This compound has been shown to inhibit the activity of MMPs, thereby reducing the ability of cancer cells to invade and metastasize.

properties

IUPAC Name

3-[(2-methoxy-5-methylphenyl)carbamoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-10-6-7-14(22-2)13(8-10)18-16(21)17-12-5-3-4-11(9-12)15(19)20/h3-9H,1-2H3,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGBLAMLNVFIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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